molecular formula C20H23ClN2O3S B2736565 N-(3-chloro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-08-3

N-(3-chloro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2736565
CAS RN: 1021090-08-3
M. Wt: 406.93
InChI Key: QGFXACZQWJNIRP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

  • A range of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds showed promising activities, highlighting their potential in therapeutic applications (Khalid et al., 2014).
  • Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocycles to assess their antibacterial potentials. The synthesized compounds displayed moderate to significant activity against various bacterial strains (Iqbal et al., 2017).

Biological Activities

  • The investigation of N-substituted acetamide derivatives for their antibacterial and anti-enzymatic potential revealed compound 6i as a notable inhibitor of gram-negative bacterial strains. This study provides insights into the cytotoxic behavior of synthesized molecules (Nafeesa et al., 2017).
  • A study focused on the synthesis of bioactive sulfonamides bearing the piperidine nucleus showed talented activity against cholinesterase, suggesting their potential in treating diseases related to enzyme malfunction (Khalid, 2012).

Structural and Functional Insights

  • New paracetamol derivatives synthesized through a three-component reaction exhibited interactions with calf thymus DNA and bovine serum albumin (BSA), indicating potential applications in drug design and molecular binding studies (Raj, 2020).
  • The creation of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide demonstrated structural properties conducive to forming centrosymmetric dimers via hydrogen bonds, laying the groundwork for further pharmaceutical development (Ismailova et al., 2014).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-15-10-11-16(13-19(15)21)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFXACZQWJNIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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